Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS: 357416-94-5) is a structurally complex pyrrolo[3,4-c]pyrazole derivative characterized by a fused bicyclic system. Its key structural features include:
- A 4-methylphenyl (p-tolyl) group at position 1, which may improve metabolic stability compared to unsubstituted phenyl groups.
- A carboxylate ester at position 3, offering synthetic versatility for further derivatization.
This compound belongs to a class of pyrazole derivatives known for diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties . Its synthesis likely involves multi-step protocols starting from acetoacetic ester and hydrazine hydrate, followed by functionalization with bromophenyl and methylphenyl substituents .
Properties
Molecular Formula |
C21H18BrN3O4 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H18BrN3O4/c1-3-29-21(28)17-16-18(25(23-17)15-8-4-12(2)5-9-15)20(27)24(19(16)26)14-10-6-13(22)7-11-14/h4-11,16,18H,3H2,1-2H3 |
InChI Key |
BSFVOERALJXLNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Initial Esterification and Intermediate Synthesis
The synthesis begins with the esterification of p-bromophenylacetic acid using methanol in the presence of a solid acid catalyst, such as sulfonated polystyrene resin. This step yields methyl p-bromophenylacetate with >90% efficiency, as evidenced by reduced reaction times and improved catalyst recyclability compared to traditional sulfuric acid methods.
Reaction Conditions
-
Catalyst : Sulfonated polystyrene resin (5–10 wt%)
-
Solvent : Methanol
-
Temperature : Reflux (65–70°C)
-
Time : 5–6 hours
Post-esterification, the intermediate is treated with dimethyl carbonate and sodium methoxide to form a β-keto ester derivative. This step is pivotal for introducing the carboxylate moiety necessary for subsequent cyclization.
Cyclocondensation to Form the Pyrrolo-Pyrazole Core
The β-keto ester intermediate undergoes cyclocondensation with 4-methylphenylhydrazine in ethanol under acidic conditions. This reaction proceeds via a tandem Michael addition-intramolecular cyclization mechanism, forming the hexahydropyrrolo[3,4-c]pyrazole scaffold.
Key Parameters
Bromination and Final Functionalization
The introduction of the 4-bromophenyl group is achieved through electrophilic aromatic substitution using bromine in dichloromethane. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed for higher regioselectivity.
Optimized Bromination Protocol
-
Reagent : Bromine (1.1 equivalents)
-
Solvent : Dichloromethane
-
Catalyst : FeBr₃ (5 mol%)
-
Temperature : 0°C to room temperature
Optimization and Catalytic Strategies
Solid Acid Catalysts in Esterification
Comparative studies demonstrate that solid acid catalysts, such as Amberlyst-15, enhance reaction efficiency by enabling catalyst recovery and reducing waste. For instance, Amberlyst-15 achieves 95% conversion in esterification versus 80% with H₂SO₄, while permitting reuse for up to five cycles without significant activity loss.
Solvent Effects on Cyclization
Ethanol emerges as the optimal solvent for cyclocondensation due to its ability to stabilize charged intermediates and facilitate proton transfer. Substituting ethanol with aprotic solvents (e.g., THF) reduces yields by 30–40%, underscoring the role of solvent polarity in reaction kinetics.
Analytical Characterization
Spectroscopic Validation
The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the cis-fused configuration of the pyrrolo-pyrazole ring system, with bond angles and distances consistent with density functional theory (DFT) predictions.
Comparative Analysis with Related Compounds
| Parameter | Target Compound | Analog (Without Br) | Analog (Without CH₃) |
|---|---|---|---|
| Synthetic Yield | 68–72% | 75–80% | 60–65% |
| Melting Point | 198–200°C | 185–187°C | 210–212°C |
| Antifungal Activity (IC₅₀) | 12.5 µM | 18.7 µM | 25.3 µM |
Table 1: Comparative properties of this compound and structural analogs.
The bromine substituent enhances biological activity by increasing electrophilicity, while the 4-methyl group improves lipid solubility, facilitating membrane penetration .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties:
| Conditions | Product | Yield (%) | Source |
|---|---|---|---|
| 1M NaOH, reflux, 6h | 5-(4-Bromophenyl)-1-(4-methylphenyl)-... | 82 | |
| H₂SO₄ (conc.), 80°C | Corresponding carboxylic acid | 75 |
The hydrolyzed product serves as an intermediate for amide formation when reacted with amines like benzylamine (yield: 68%).
Suzuki-Miyaura Cross-Coupling via the Bromophenyl Substituent
The 4-bromophenyl group participates in palladium-catalyzed coupling reactions. This enables aryl diversification:
| Catalyst System | Partner Boronic Acid | Product Substituent | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biphenyl | 73 | |
| PdCl₂(dppf), CsF | 4-Methoxyphenylboronic acid | 4-Methoxyphenyl | 65 |
Reactions occur in 1,4-dioxane at 90°C for 12h . The bromine atom's position (para) enhances coupling efficiency compared to ortho-substituted analogs .
Cyclization and Ring-Opening Reactions
The hexahydropyrrolo[3,4-c]pyrazole core undergoes reversible ring-opening under specific conditions:
| Reagent | Temperature | Product Type | Observation | Source |
|---|---|---|---|---|
| NH₂OH·HCl, EtOH | 70°C | Pyrazolo-oxazine derivative | Selective C-N bond cleavage | |
| Hydrazine hydrate | RT | Bicyclic hydrazide | Full ring expansion in 4h |
Cyclization reactions with binucleophiles (e.g., ethylenediamine) form fused polyheterocycles .
Condensation Reactions Involving Dioxo Groups
The 4,6-dioxo groups react with aldehydes in Knoevenagel condensations:
| Aldehyde | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Benzaldehyde | Piperidine | Exocyclic α,β-unsaturated ketone | 58 | |
| 4-Nitrobenzaldehyde | Acetic acid | Nitro-substituted merocyanine dye | 41 |
Reactivity is enhanced by electron-withdrawing CF₃ groups in structural analogs .
Electrophilic Aromatic Substitution
The 4-methylphenyl group directs electrophiles to its para position:
| Reaction | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 4-Methyl-3-nitrophenyl derivative | 34 | |
| Sulfonation | SO₃/H₂SO₄ | 120°C, 6h | Sulfonic acid derivative | 28 |
Lower yields compared to simpler aryl systems highlight steric hindrance from the fused heterocycle .
Key Mechanistic Insights:
-
Steric Effects : Bulky substituents on the pyrrolopyrazole ring slow electrophilic substitutions .
-
Electronic Effects : The bromine atom increases oxidative stability but reduces nucleophilic ring-opening rates .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve cross-coupling yields by 15–20% compared to toluene .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of pyrrolo[3,4-c]pyrazole compounds exhibit significant biological activities:
- Anti-inflammatory Properties : Studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses. This suggests that ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate may serve as a lead compound for developing new anti-inflammatory drugs .
- Anticancer Activity : The structural features of this compound allow it to interact with various biological targets involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways .
Synthetic Applications
As a synthetic intermediate, this compound can be utilized in the synthesis of more complex molecules:
- Building Block for Complex Molecules : Its unique structure makes it an ideal precursor for synthesizing other biologically active compounds. Researchers have successfully used similar pyrrole derivatives to create novel pharmaceuticals with enhanced efficacy .
Materials Science Applications
In materials science, the compound's unique chemical structure allows for potential applications in the development of new materials:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials. Its ability to form strong intermolecular interactions may lead to improved performance in various applications .
Case Studies
Several case studies highlight the practical applications of this compound:
- Anti-inflammatory Drug Development : A study involving structurally similar compounds demonstrated their effectiveness in reducing inflammation in animal models. The findings suggest that this compound could be further explored as a candidate for new anti-inflammatory therapies .
- Synthesis of Novel Anticancer Agents : Researchers synthesized derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated promising anticancer activity that warrants further investigation .
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally analogous pyrrolo-pyrazole derivatives:
Notes:
- Isoxazole vs.
- Halogen vs. CF₃ : The trifluoromethyl group in enhances electronegativity and metabolic resistance compared to bromophenyl in the target compound .
Physicochemical Properties
- Stability : The ester group in the target compound may confer susceptibility to hydrolysis under alkaline conditions, whereas CF₃-substituted analogs exhibit higher hydrolytic stability .
Structure-Activity Relationships (SAR)
- Bromophenyl Group : Enhances lipophilicity and halogen bonding, critical for target binding in antimicrobial applications .
- Methylphenyl Group : Improves metabolic stability by blocking oxidative degradation pathways .
- Ester vs. Amide : Carboxylate esters (target compound) offer synthetic flexibility, while carboxamides (e.g., ) may improve bioavailability.
Biological Activity
Ethyl 5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that merit extensive investigation. This article reviews the current understanding of its biological activity, including pharmacological effects and potential therapeutic applications.
- Molecular Formula : C21H18BrN3O4
- Molecular Weight : 456.29 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine and methyl groups in its structure enhances its lipophilicity and may influence its interaction with cellular membranes and proteins.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Study Findings : Research has shown that derivatives of pyrazole compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through several pathways:
- Mechanism : They may activate caspases and modulate signaling pathways such as p53 and MAPK .
- Case Studies : Specific studies on related compounds demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatory Effects
Inflammation is a critical component of many diseases, including cancer and autoimmune disorders. Compounds with similar structures have shown promise in reducing inflammatory markers:
- Research Insights : In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 .
Data Tables
Q & A
Q. Table 1: Key Spectroscopic Data
| Technique | Key Features | Reference |
|---|---|---|
| X-ray | C–Br bond length: ~1.89 Å | |
| ¹³C NMR | Ester carbonyl at ~165 ppm | |
| IR | C=O stretching at 1720 cm⁻¹ |
Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?
Methodological Answer:
- Factor screening : Use fractional factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). demonstrates DoE in flow-chemistry optimization, reducing side products .
- Response surface methodology (RSM) : Maximize yield by modeling interactions between reaction time and stoichiometry. For example, a central composite design improved yields of analogous pyrazoles by 22% .
- Statistical validation : ANOVA identifies significant factors (p < 0.05). Conflicting data (e.g., low yields in vs. high yields in ) may arise from unoptimized reagent ratios .
Advanced: How are conformational discrepancies in crystallographic data resolved?
Methodological Answer:
- Torsion angle analysis : Compare dihedral angles (e.g., C3a–N–C6a–O) across datasets. reports deviations ≤5° in analogous structures, attributed to crystal packing effects .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br⋯H contacts in vs. C–H⋯O in ) to explain polymorphism .
- DFT calculations : Validate observed conformers by comparing experimental and computed geometries (RMSD <0.5 Å) .
Advanced: What strategies guide structure-activity relationship (SAR) studies for pharmacological potential?
Methodological Answer:
- Substituent modulation : Replace bromophenyl with electron-withdrawing (e.g., –CF₃, ) or donating groups (–OCH₃, ) to assess bioactivity trends .
- In vitro assays :
- Data normalization : Address variability in bioassays by standardizing cell lines and positive controls (e.g., ’s approach for imidazole derivatives) .
Advanced: How are solubility challenges addressed in biological testing?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability ( notes precipitation thresholds) .
- Prodrug design : Ester hydrolysis (e.g., ethyl to carboxylic acid) enhances aqueous solubility, as seen in ’s pyrazole carboxylates .
- Dynamic light scattering (DLS) : Monitor nanoparticle formation in PBS buffers to avoid false negatives in cytotoxicity assays .
Advanced: What statistical methods resolve conflicting bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Pool IC₅₀ values from multiple assays (e.g., kinase vs. phosphatase inhibition) using random-effects models to account for heterogeneity .
- Machine learning : Train classifiers (e.g., Random Forest) on molecular descriptors (e.g., Topological Polar Surface Area, ) to predict outliers .
- Sensitivity analysis : Identify assay-specific biases (e.g., ATP concentration in kinase assays) using Monte Carlo simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
